molecular formula C17H17FO B1327614 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone CAS No. 898767-08-3

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

Cat. No. B1327614
M. Wt: 256.31 g/mol
InChI Key: QWEYLXFYSNRPJR-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone is a heterocyclic organic compound with the molecular formula C17H17FO . It has a molecular weight of 256.31 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one .


Molecular Structure Analysis

The molecular structure of 2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone can be represented by the canonical SMILES string: CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C . This indicates that the molecule consists of a propiophenone core with additional methyl and fluorophenyl groups.


Physical And Chemical Properties Analysis

2’,4’-Dimethyl-3-(3-fluorophenyl)propiophenone has a boiling point of 386.1ºC at 760 mmHg and a flash point of 163ºC . It has a density of 1.09g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Research on bicyclic thiophene derivatives, including those structurally related to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone, has shown significant applications in nuclear magnetic resonance (NMR) studies. These studies have observed spin couplings over multiple bonds, attributable to through-space mechanisms, in the NMR spectra of these compounds (Hirohashi, Inaba, & Yamamoto, 1975) (Hirohashi, Inaba, & Yamamoto, 1976).

Fluorescent Probes and Imaging

Compounds structurally similar to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone have been investigated for their potential in developing highly selective fluorescent probes. For example, certain cyanine dyes have shown remarkable capabilities for determining amino-substituted thiophenols and have been tested in cellular imaging (Sheng et al., 2016).

Chemical Synthesis and Catalysis

Studies on the synthesis of related phenolic compounds, such as 2-(phenylthio)phenols, have shown advancements in catalytic processes. These involve tandem copper(I)-catalyzed C-S coupling and C-H functionalization, providing insights into new synthetic pathways (Xu, Wan, Mao, & Pan, 2010).

Polymorphism and Molecular Interactions

Research has also been conducted on polymorphs and solvates of compounds structurally akin to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone. This includes studies on the interconversions of different polymorphs and the exploration of molecular interactions like O–H···O and C–H···F–C (Nath & Baruah, 2013).

Enantioselective Oxidation

Research has been done on the enantioselective oxidation of chiral titanium enolates derived from propiophenone compounds, which are structurally related to 2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone. These studies contribute to the understanding of stereoselectivity in organic reactions (Adam & Prechtl, 1994).

Photoalignment in Liquid Crystals

Studies on prop-2-enoates derived from thiophene demonstrate their potential in promoting photoalignment of nematic liquid crystals, which can be influenced by factors like fluoro-substituents and thiophene's position in the molecular structure (Hegde, Ata Alla, Matharu, & Komitov, 2013).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEYLXFYSNRPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644530
Record name 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethyl-3-(3-fluorophenyl)propiophenone

CAS RN

898767-08-3
Record name 1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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